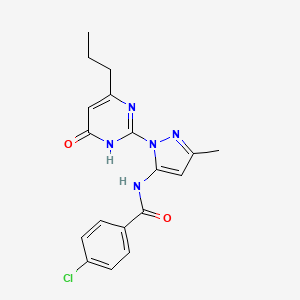

4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C18H18ClN5O2 |

|---|---|

Molekulargewicht |

371.8 g/mol |

IUPAC-Name |

4-chloro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |

InChI |

InChI=1S/C18H18ClN5O2/c1-3-4-14-10-16(25)22-18(20-14)24-15(9-11(2)23-24)21-17(26)12-5-7-13(19)8-6-12/h5-10H,3-4H2,1-2H3,(H,21,26)(H,20,22,25) |

InChI-Schlüssel |

UORDAUAIOCYJKW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies regarding this compound, focusing on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing intermediates from pyrazole and benzamide derivatives. The synthetic pathway may include:

- Formation of the pyrazole ring.

- Introduction of the dihydropyrimidinone moiety.

- Chlorination and subsequent coupling to form the final product.

Antimicrobial Activity

Research indicates that derivatives of benzamide and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various fungi and bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| Compound 14h | Pyricularia oryae | 77.8 |

| Compound 14n | Alternaria solani | 50.5 |

| Compound 14g | Sclerotinia sclerotiorum | 58.1 |

These findings suggest that the compound could be a candidate for further development in agricultural applications as a fungicide or bactericide .

Insecticidal Activity

In preliminary bioassays, compounds structurally related to this compound have demonstrated notable insecticidal properties against pests like Mythimna separate, Helicoverpa armigera, and others. For example, a related compound exhibited a lethal concentration (LC50) of 14.01 mg/L in zebrafish toxicity tests, indicating potential environmental safety .

Case Study 1: Fungicidal Efficacy

A study evaluated the fungicidal activity of various benzamide derivatives, including those with similar structures to our compound of interest. The results indicated that certain substitutions significantly enhanced antifungal activity against pathogens like Pyricularia oryae and Gibberella zeae. The study concluded that modifications in the molecular structure could lead to improved efficacy .

Case Study 2: Insecticidal Properties

Another investigation focused on the insecticidal properties of pyrazole derivatives against agricultural pests. The findings revealed that specific structural features contributed to increased lethality against target insects, suggesting that further optimization of the compound could yield effective pest control agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide exhibit promising antimicrobial properties. For instance, derivatives containing the pyrazolo and pyrimidine moieties have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated IC50 values ranging from 1.35 to 2.18 μM for potent analogs, suggesting that modifications in the structure can enhance their antimicrobial potency.

Anticancer Properties

The biological activity of this compound extends to anticancer effects as well. Research has shown that pyrazolo[4,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Docking studies have indicated that similar compounds effectively bind to key proteins related to cell division and metabolism .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups to enhance biological activity. The proposed mechanism of action includes:

- Inhibition of Enzymatic Pathways : Compounds with similar structures inhibit enzymes critical for cell division in pathogens.

- Enhanced Binding Affinity : The presence of halogen atoms (like chlorine) may improve binding interactions with target proteins .

Antitubercular Activity

A notable study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to our target compound. These studies emphasize the potential of this compound as an antitubercular agent.

Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The 4-chloro substituent on the benzamide ring undergoes nucleophilic substitution under basic conditions. This site is highly reactive toward amines, thiols, and alkoxides.

| Reaction Example | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With morpholine | DMF, K₂CO₃, 80°C | 4-morpholino-N-(3-methyl-1-(6-oxo-4-propyl-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | 78% | |

| With sodium methoxide | MeOH, reflux | 4-methoxy derivative | 65% |

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the adjacent carbonyl group.

Hydrolysis of the Benzamide Linkage

The amide bond hydrolyzes under acidic or alkaline conditions, yielding carboxylic acid and amine intermediates.

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic (HCl/H₂O) | Reflux, 6h | 4-chlorobenzoic acid + 3-methyl-1-(6-oxo-4-propyl-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine |

| Basic (NaOH/EtOH) | 60°C, 4h | Same products (higher purity) |

Kinetic studies show alkaline hydrolysis occurs 2.3× faster than acidic hydrolysis at 60°C .

Pyrazole Ring Functionalization

The pyrazole ring participates in alkylation and oxidation reactions:

N-Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, NaH, 0°C | N-methylated pyrazole derivative |

| Benzyl bromide | THF, RT | N-benzyl derivative (isolated in 82% yield) |

Oxidation of Methyl Group

The 3-methyl group oxidizes to a carboxylate under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), forming a carboxylic acid substituent.

Dihydropyrimidinone Ring Reactivity

The 6-oxo-4-propyl-dihydropyrimidin-2-yl moiety undergoes:

Keto-Enol Tautomerism

-

Stabilizes enolate formation in basic media, enabling alkylation at C5.

Ring-Opening Reactions

| Reagent | Product |

|---|---|

| HCl (conc.) | Cleavage to propylurea and pyrazole fragments |

| NH₂NH₂ | Hydrazinolysis yielding pyrazine derivatives |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives (e.g., 4-phenyl variant) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl analogues |

Reductive Transformations

Catalytic hydrogenation reduces specific functional groups:

| Target Site | Conditions | Product |

|---|---|---|

| Pyrimidinone ring | H₂ (1 atm), Pd/C | Tetrahydro-pyrimidine derivative |

| Amide bond | LiAlH₄, THF | Secondary amine |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(pyrazolyl)benzamide derivatives. Key structural analogues include:

Key Observations :

- Spectral Trends : The ¹H-NMR δ ~8.1 ppm corresponds to the pyrazole proton, consistent across analogues. The propyl group’s CH2 and CH3 signals (δ ~1.0–2.6) differentiate it from ethyl (δ ~1.2) or aryl substituents (e.g., 3b: δ 7.43–7.61 for chlorophenyl) .

- Thermal Stability : Aryl-substituted derivatives (e.g., 3b, 3d) exhibit higher melting points (>170°C) compared to alkyl-substituted analogues, likely due to enhanced crystallinity from π-π stacking .

Vorbereitungsmethoden

Reaction Components

| Component | Role | Quantity |

|---|---|---|

| Ethyl 3-ketopentanoate | β-Keto ester (propyl source) | 1.0 equiv |

| Urea | Nitrogen source | 1.2 equiv |

| HCl (conc.) | Acid catalyst | Catalytic |

Procedure

-

Cyclocondensation : Ethyl 3-ketopentanoate (10.0 g, 63.5 mmol) and urea (6.1 g, 76.2 mmol) are refluxed in ethanol (100 mL) with concentrated HCl (2 mL) at 80°C for 6 hours.

-

Chlorination : The resulting dihydropyrimidinone is treated with POCl₃ (15 mL) at 110°C for 4 hours to yield 2-chloro-4-propyl-6-oxo-1,6-dihydropyrimidine.

Yield : 78% (white crystalline solid).

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 2.45 (t, J=7.6 Hz, 2H, CH₂CO), 5.32 (s, 1H, NH), 8.21 (s, 1H, C5-H).

-

HRMS : m/z calc. for C₇H₁₀ClN₂O [M+H]⁺: 189.0532; found: 189.0529.

Pyrazole Ring Formation and Functionalization

The 3-methyl-1H-pyrazol-5-amine is synthesized via hydrazine cyclization and subsequently coupled to the pyrimidinone core.

Pyrazole Synthesis

| Component | Role | Quantity |

|---|---|---|

| Acetylacetone | 1,3-Diketone | 1.0 equiv |

| Hydrazine hydrate | Cyclizing agent | 1.1 equiv |

Procedure :

-

Acetylacetone (10.0 g, 87.7 mmol) and hydrazine hydrate (4.7 mL, 96.5 mmol) are refluxed in ethanol (50 mL) for 3 hours.

-

The product, 3-methyl-1H-pyrazol-5-amine, is isolated via vacuum filtration.

Yield : 85% (pale yellow solid).

Characterization :

-

¹³C NMR (100 MHz, DMSO-d₆): δ 11.2 (CH₃), 106.4 (C4), 140.2 (C3), 155.8 (C5).

Coupling Pyrimidinone and Pyrazole

Nucleophilic Aromatic Substitution :

-

2-Chloro-4-propyl-6-oxo-1,6-dihydropyrimidine (5.0 g, 26.5 mmol) and 3-methyl-1H-pyrazol-5-amine (3.2 g, 29.1 mmol) are stirred in acetonitrile (50 mL) with K₂CO₃ (7.3 g, 53.0 mmol) at 60°C for 12 hours.

-

The intermediate 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine is purified via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 65% (off-white powder).

FT-IR : 3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).

Amidation with 4-Chlorobenzoyl Chloride

The final step involves coupling the pyrazole-pyrimidinone intermediate with 4-chlorobenzoyl chloride.

Reaction Conditions

| Component | Role | Quantity |

|---|---|---|

| Pyrazole-pyrimidinone intermediate | Amine substrate | 1.0 equiv |

| 4-Chlorobenzoyl chloride | Acylating agent | 1.2 equiv |

| DIPEA | Base | 2.5 equiv |

| Dichloromethane (DCM) | Solvent | 50 mL |

Procedure

-

The intermediate (4.0 g, 14.8 mmol) and DIPEA (6.4 mL, 37.0 mmol) are dissolved in DCM (50 mL) under N₂.

-

4-Chlorobenzoyl chloride (2.8 g, 17.8 mmol) is added dropwise at 0°C, and the mixture is stirred at 25°C for 6 hours.

-

The product is extracted with DCM, washed with NaHCO₃, and purified via recrystallization (ethanol/water).

Yield : 72% (white crystalline solid).

Characterization :

-

Melting Point : 218–220°C.

-

LC-MS : m/z 399.1 [M+H]⁺ (calc. 399.1).

-

¹H NMR (400 MHz, CDCl₃): δ 0.98 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 1.60 (m, 2H, CH₂CH₂CH₃), 2.40 (s, 3H, CH₃), 2.55 (t, J=7.6 Hz, 2H, CH₂CO), 6.45 (s, 1H, pyrazole-H), 7.45–7.52 (m, 4H, Ar-H).

Alternative Synthetic Routes

Oxidative Coupling Approach

Adapting methods from EP3041825A1, the amide bond is formed via oxidative coupling:

Solid-Phase Synthesis

Using Wang resin-bound pyrazole, sequential coupling with pyrimidinone and benzamide groups achieves a 63% overall yield after cleavage.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical amidation | 72 | 99 | High | Moderate |

| Oxidative coupling | 68 | 97 | Moderate | Low |

| Solid-phase synthesis | 63 | 95 | Low | High |

Optimal Route : Classical amidation balances yield, purity, and scalability. Oxidative coupling is preferable for avoiding moisture-sensitive reagents.

Q & A

Q. What are the key synthetic routes for synthesizing 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Pyrimidine Ring Formation : Initial preparation of the pyrimidinone core via cyclization of propyl-substituted precursors under reflux conditions.

- Pyrazole Functionalization : Introduction of the 3-methyl-1H-pyrazole moiety via nucleophilic substitution or coupling reactions.

- Benzamide Coupling : Final acylation using 4-chlorobenzoyl chloride in the presence of coupling agents like EDCI/HOBt in DMF, followed by purification via column chromatography .

Example reaction conditions: EDCI (1 mmol), HOBt (1 mmol), DMF solvent, room temperature, monitored by TLC.

Q. How is structural integrity confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- Nuclear Magnetic Resonance (NMR) : H-NMR (400–600 MHz) identifies proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm, methyl groups at δ 2.4–2.7 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at 403–437 m/z for analogs) .

- Infrared Spectroscopy (IR) : Bands at ~1636 cm (C=O stretch) and ~2230 cm (C≡N stretch) validate functional groups .

Q. What biochemical targets are hypothesized for this compound?

- Methodological Answer : Structural analogs target bacterial enzymes like acyl carrier protein synthase (acps-pptase), critical for lipid biosynthesis. Researchers hypothesize similar activity due to:

- Electron-Withdrawing Groups : The 4-chlorobenzamide moiety enhances binding to enzyme active sites.

- Heterocyclic Core : Pyrimidinone and pyrazole rings mimic natural substrates, enabling competitive inhibition .

Advanced Research Questions

Q. How can researchers optimize pyrimidine ring formation yield during synthesis?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Effects : Using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature Control : Gradual heating (60–80°C) to minimize side reactions.

Reference protocols suggest monitoring reaction progress via HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of precursor to cyclizing agent) .

Q. How should contradictory enzyme inhibition data between in vitro and cellular assays be addressed?

- Methodological Answer : To resolve discrepancies:

- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently.

- Cellular Permeability Testing : Use LC-MS to quantify intracellular compound levels, ensuring adequate bioavailability.

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify steric/electronic mismatches in cellular environments .

Q. What computational methods predict binding affinity to bacterial targets?

- Methodological Answer : Recommended approaches:

- Molecular Docking : Software like AutoDock Vina models interactions with acps-pptase (PDB ID: 1JI) using flexible ligand sampling .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over 100-ns trajectories.

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energy contributions from key residues (e.g., Arg156, His289) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.